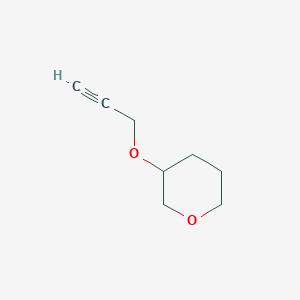

3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxyoxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-2-5-10-8-4-3-6-9-7-8/h1,8H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNHOYFEHSOEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00557827 | |

| Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144366-09-6 | |

| Record name | 3-[(Prop-2-yn-1-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00557827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Prop 2 Yn 1 Yloxy Tetrahydro 2h Pyran

Established Synthetic Protocols

The formation of tetrahydropyranyl (THP) ethers is a common strategy to protect alcohols due to their stability in various non-acidic conditions and the relative ease of their removal. thieme-connect.de

The principal and most direct method for synthesizing 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran is the acid-catalyzed reaction of propargyl alcohol with 3,4-dihydro-2H-pyran (DHP). youtube.com In this reaction, the double bond in DHP is protonated by an acid catalyst, which leads to the formation of a resonance-stabilized carbocation. The oxygen atom of propargyl alcohol then acts as a nucleophile, attacking the carbocation to form the final ether product. youtube.com

A typical laboratory-scale synthesis involves mixing propargyl alcohol and dihydropyran, followed by the addition of a catalytic amount of an acid. The reaction is initially cooled to manage the exothermic nature of the addition and then allowed to proceed at room temperature. After the reaction is complete, the mixture is neutralized to quench the acid catalyst.

High yields of this compound can be achieved by carefully controlling the reaction conditions. A variety of acid catalysts can be employed to promote this reaction, with p-toluenesulfonic acid (PTSA) being a common and effective choice. nih.gov Other catalysts that have been successfully used for tetrahydropyranylation of alcohols include boron trifluoride etherate, silica-supported perchloric acid, bismuth triflate, zirconium tetrachloride, and heteropoly acids. organic-chemistry.orgresearchgate.netconicet.gov.ar The choice of catalyst can influence reaction times and the need for specific workup procedures.

For the synthesis of propargyl tetrahydropyranyl ether, a specific protocol reports a high yield. The reaction is typically initiated in an ice bath to control the initial exotherm and then stirred at room temperature for a short duration. Neutralization with a weak base like anhydrous sodium carbonate is performed before purification.

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Yield |

| Propargyl alcohol | 3,4-Dihydro-2H-pyran | p-Toluenesulfonic acid | 30 minutes | 95% |

Strategies for Preparation of Related Tetrahydropyranyl Alkynes

The synthetic strategy employed for this compound is broadly applicable to a range of other alkynols, allowing for the preparation of various related tetrahydropyranyl alkynes. This method serves as a general protocol for the protection of the hydroxyl group in different alkynol substrates.

For instance, the same acid-catalyzed addition to dihydropyran can be used to synthesize compounds like 2-(But-3-yn-1-yloxy)tetrahydro-2H-pyran and 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran. aaronchem.com The fundamental reaction mechanism remains the same, involving the electrophilic addition of the alkynol to the activated double bond of dihydropyran. The specific reaction conditions, such as temperature and reaction time, may be adjusted to optimize the yield for different alkynol substrates, which may exhibit varying degrees of reactivity. The versatility of this method makes it a cornerstone in the synthesis of a wide array of tetrahydropyranyl-protected alkynes for use in further chemical transformations.

Reactivity Profile and Transformational Chemistry of 3 Prop 2 Yn 1 Yloxy Tetrahydro 2h Pyran

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The terminal alkyne of 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran is a prime substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and tolerance of a wide variety of functional groups. The CuAAC reaction proceeds under mild conditions, often in aqueous solvents, and provides a powerful method for forging robust carbon-heteroatom bonds. organic-chemistry.org

Formation of 1,2,3-Triazole Derivatives

The reaction between the terminal alkyne of this compound and an organic azide (B81097), in the presence of a copper(I) catalyst, leads to the formation of a stable, five-membered 1,2,3-triazole ring. nih.govresearchgate.netnih.gov This transformation is highly efficient and has been widely adopted in medicinal chemistry and materials science for linking different molecular fragments. researchgate.netnih.gov The resulting triazole-linked THP-protected alcohol can be used in the synthesis of diverse molecular scaffolds, including those with potential antifungal or antiparasitic activities. researchgate.netnih.gov The reaction is known for its high functional group tolerance and often proceeds in excellent yields. nih.gov

Regioselectivity and Scope of Azide Substrates

A defining feature of the CuAAC reaction is its exceptional regioselectivity. nih.gov Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper(I)-catalyzed variant exclusively yields the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgrsc.org This high degree of control is a significant advantage, eliminating the need for tedious separation of isomers. rsc.org The reaction accommodates a wide array of azide substrates, including alkyl, aryl, and benzyl (B1604629) azides, allowing for the synthesis of a vast library of triazole derivatives from a single alkyne precursor. nih.gov

Table 1: Examples of CuAAC Reactions with this compound This table presents hypothetical but chemically plausible examples based on the known scope of the CuAAC reaction.

| Azide Substrate (R-N₃) | Resulting 1,4-Disubstituted 1,2,3-Triazole Product |

| Benzyl azide | 1-Benzyl-4-((tetrahydro-2H-pyran-3-yloxy)methyl)-1H-1,2,3-triazole |

| Phenyl azide | 1-Phenyl-4-((tetrahydro-2H-pyran-3-yloxy)methyl)-1H-1,2,3-triazole |

| 1-Azido-4-methylbenzene | 1-(p-Tolyl)-4-((tetrahydro-2H-pyran-3-yloxy)methyl)-1H-1,2,3-triazole |

| 1-Azido-3-methoxypropane | 1-(3-Methoxypropyl)-4-((tetrahydro-2H-pyran-3-yloxy)methyl)-1H-1,2,3-triazole |

Organometallic Reactions of the Terminal Alkyne

The terminal alkyne in this compound contains an acidic proton that can be readily removed by a strong base. This deprotonation generates a nucleophilic acetylide, which is a key intermediate in a variety of powerful carbon-carbon bond-forming reactions, including electrophilic trapping and cross-coupling methodologies.

Metalation and Electrophilic Trapping Strategies

The treatment of this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), results in the formation of a lithium acetylide. rsc.org This highly nucleophilic species can then react with a wide range of electrophiles in a process known as electrophilic trapping. rsc.orgmdpi.com This two-step sequence allows for the introduction of various functional groups at the terminus of the alkyne. For instance, reaction with aldehydes or ketones yields propargylic alcohols, while reaction with alkyl halides leads to the formation of internal alkynes. This strategy provides a versatile route to elaborate the carbon skeleton of the molecule. rsc.org

Table 2: Metalation and Electrophilic Trapping of this compound This table presents hypothetical but chemically plausible examples based on known metalation and trapping strategies.

| Base | Electrophile | Product |

| n-Butyllithium | Formaldehyde | 4-(Tetrahydro-2H-pyran-3-yloxy)but-2-yn-1-ol |

| n-Butyllithium | Acetone | 2-Methyl-5-(tetrahydro-2H-pyran-3-yloxy)pent-3-yn-2-ol |

| n-Butyllithium | Iodomethane | 3-(But-2-yn-1-yloxy)tetrahydro-2H-pyran |

| n-Butyllithium | Trimethylsilyl chloride | 3-((3-(Trimethylsilyl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

Cross-Coupling Methodologies

The terminal alkyne of this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The most prominent of these is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is highly valued for its ability to construct sp-sp² carbon bonds under mild conditions and has been widely applied in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.orgnih.gov By coupling this compound with various aryl or vinyl halides, complex molecular scaffolds containing an internal alkyne can be readily assembled. nih.gov

Table 3: Sonogashira Cross-Coupling Reactions with this compound This table presents hypothetical but chemically plausible examples based on the known scope of the Sonogashira coupling.

| Aryl/Vinyl Halide | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 3-((3-Phenylprop-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-((3-(p-Tolyl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

| 2-Iodopyridine | Pd(PPh₃)₄, CuI, Et₃N | 3-((3-(Pyridin-2-yl)prop-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

| (E)-1-Bromo-2-phenylethene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(((E)-5-Phenylpent-4-en-2-yn-1-yl)oxy)tetrahydro-2H-pyran |

Cleavage and Functionalization of the Tetrahydropyranyl Ether

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under a variety of conditions, including strongly basic, organometallic, and reductive environments. organic-chemistry.orgthieme-connect.de However, its key feature is its lability under acidic conditions, allowing for its selective removal to unmask the protected hydroxyl group. organic-chemistry.orgyoutube.com

The cleavage of the THP ether in this compound is typically achieved by treatment with an acid catalyst in a protic solvent like water or an alcohol. youtube.comnih.gov Common catalysts include mineral acids (e.g., HCl), sulfonic acids (e.g., p-toluenesulfonic acid), or Lewis acids. organic-chemistry.orgthieme-connect.denih.gov The mechanism involves protonation of the ether oxygen atom on the THP ring, followed by cleavage of the C-O bond to generate the free alcohol (propargyl alcohol) and a resonance-stabilized oxocarbenium ion. youtube.com The liberated propargyl alcohol can then be used in subsequent synthetic steps, such as oxidation, esterification, or other functional group manipulations. The mild conditions required for THP group removal make it compatible with many other functional groups. nih.gov

Table 4: Conditions for Cleavage of the THP Ether This table summarizes common reagents used for the deprotection of THP ethers.

| Reagent/Catalyst | Solvent | Typical Conditions |

| Acetic Acid (AcOH) | Tetrahydrofuran/Water | Room Temperature |

| p-Toluenesulfonic acid (p-TsOH) | Methanol or Ethanol | Room Temperature |

| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol | Room Temperature to 45 °C |

| Hydrochloric Acid (HCl) | Methanol or Tetrahydrofuran/Water | 0 °C to Room Temperature |

| Magnesium bromide (MgBr₂) | Diethyl ether | Room Temperature |

Acid-Mediated Deprotection Pathways

The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under basic, organometallic, and reductive conditions. total-synthesis.comorganic-chemistry.org However, it is readily cleaved under acidic conditions to regenerate the parent alcohol. total-synthesis.comnih.gov The deprotection of this compound to yield propargyl alcohol proceeds via an acid-catalyzed hydrolysis of the acetal (B89532) linkage. total-synthesis.com

The mechanism involves the protonation of the ether oxygen within the pyran ring, followed by the departure of propargyl alcohol to form a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile, typically the solvent (e.g., water or an alcohol), to complete the reaction. total-synthesis.com A variety of acidic catalysts can be employed for this transformation, ranging from strong acids to milder acidic salts and solid-supported catalysts. nih.govconicet.gov.ar The choice of catalyst allows for tuning the reaction conditions to be compatible with other functional groups in the molecule. nih.gov

Commonly used reagents and conditions for the deprotection of THP ethers are summarized in the table below.

| Catalyst/Reagent | Solvent | Conditions | Reference |

|---|---|---|---|

| Acetic Acid (AcOH) | THF/H₂O | Room Temperature | total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | 55 °C | nih.gov |

| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temperature | nih.gov |

| p-Toluenesulfonic Acid (TsOH) | Methanol (MeOH) | Room Temperature | masterorganicchemistry.com |

| Bismuth Triflate (Bi(OTf)₃) | Acetonitrile (CH₃CN) | Room Temperature | organic-chemistry.org |

| Wells–Dawson Heteropolyacid | THF/MeOH | Room Temperature | conicet.gov.ar |

Selective Conversion Strategies

The differential reactivity of the alkyne and the THP ether moieties in this compound allows for selective chemical conversions. The THP group is robust and stable under conditions that affect the alkyne, such as reactions with strong bases, organometallic reagents, and hydrides. organic-chemistry.org This stability enables a variety of transformations to be performed selectively at the propargylic terminus.

One of the most common selective strategies involves the deprotonation of the terminal alkyne. The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to generate a potent carbon nucleophile known as an acetylide. This acetylide can then participate in nucleophilic substitution or addition reactions with various electrophiles, effectively elongating the carbon chain while the hydroxyl group remains protected.

This strategy is foundational for building more complex molecules, as illustrated in the following table.

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Alkylation | 1. NaNH₂ or n-BuLi 2. R-X (Alkyl Halide) | Internal Alkyne | |

| Addition to Carbonyl | 1. n-BuLi 2. R₂C=O (Aldehyde/Ketone) | Alkynyl Alcohol | |

| Silylation | 1. n-BuLi 2. R₃SiCl (Silyl Chloride) | Silyl-protected Alkyne | |

| Carboxylation | 1. n-BuLi 2. CO₂ | Alkynyl Carboxylic Acid |

Cascade and Tandem Reaction Sequences Involving the Compound

Propargyl ethers like this compound are excellent substrates for cascade and tandem reactions, particularly those catalyzed by transition metals such as gold, platinum, or copper. acs.orgresearchgate.netntnu.no These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single operational step.

A common cascade pathway initiated by π-acidic metal catalysts involves the activation of the alkyne triple bond. nih.gov This activation can lead to an intramolecular rearrangement, such as a Claisen rearrangement if an appropriate vinyl ether is present, or cyclization if a tethered nucleophile attacks the activated alkyne. acs.org The intermediate generated from this initial step can then undergo further transformations. For instance, gold-catalyzed reactions of propargyl acetals have been shown to generate gold carbenoid intermediates, which are highly electrophilic and can participate in subsequent cyclization reactions. ntnu.no

While direct examples involving this compound are specific to particular research, the general reactivity patterns of THP-protected propargyl alcohols suggest their utility in such sequences. For example, a gold(I)-catalyzed reaction could initiate a tandem sequence where the THP-protected alcohol acts as a nucleophile in a cyclization event following an initial rearrangement of the propargyl system. researchgate.net Such sequences are highly valued for their atom economy and ability to build molecular complexity efficiently. nih.gov

Reactivity with Diverse Nucleophiles and Electrophiles

The reactivity of this compound is governed by its two primary functional groups: the terminal alkyne and the THP acetal.

Reactions at the Alkyne Terminus:

The terminal alkyne exhibits dual reactivity, capable of acting as both a nucleophile (after deprotonation) and an electrophile precursor.

As a Nucleophile: As detailed in section 3.3.2, deprotonation with a strong base generates a powerful acetylide nucleophile. This anion readily reacts with a wide range of electrophiles, including alkyl halides, carbonyl compounds (aldehydes, ketones), epoxides, and silyl (B83357) halides. This reactivity is fundamental to C-C bond formation in organic synthesis.

As an Electrophile Precursor: The electron-rich triple bond is susceptible to attack by electrophiles. libretexts.orgquora.com Electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂) or hydration (often catalyzed by mercury(II) salts), can transform the alkyne into a variety of other functional groups. libretexts.orglibretexts.org Hydration of the terminal alkyne, for example, follows Markovnikov's rule to produce a methyl ketone after tautomerization of the initial enol intermediate. libretexts.org

Reactions involving the THP Group:

The THP group is primarily reactive towards strong acids and certain Lewis acids, which leads to its cleavage as described in section 3.3.1. organic-chemistry.org It is generally unreactive toward nucleophiles and bases, which is a key feature of its utility as a protecting group. total-synthesis.comorganic-chemistry.org This inertness ensures that reactions targeted at the alkyne moiety can be performed without disturbing the protected alcohol.

Based on a comprehensive search for the chemical compound This compound , there is insufficient scientific literature available to fulfill the request for an article structured around the provided outline. The specified advanced applications in complex chemical synthesis for this particular molecule are not detailed in the accessible research.

The searches conducted did not yield specific information on the role of this compound in the following areas:

The construction of designed molecular architectures.

Integration into heterocyclic scaffolds.

Its use as a precursor for alkyne-functionalized isoprenoids.

The generation of fluorogenic bioconjugates.

The preparation of 1,3-dienyl acetals.

Research articles often discuss a related but structurally different compound, the 2-substituted isomer known as 2-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran. This molecule is commonly used as a tetrahydropyranyl (THP) protected version of propargyl alcohol. However, information regarding the specific applications of the 3-substituted isomer as requested is not available.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline without resorting to speculation.

Advanced Applications in Complex Chemical Synthesis

Intermediacy in Multi-Step Synthetic Routes to Natural Products and Derivatives

The THP-protected propargyl alcohol, 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran, is a valuable intermediate in the multi-step synthesis of various natural products, particularly those containing pyran or pyranone motifs. The THP group provides robust protection for the hydroxyl functionality under a wide range of reaction conditions, including those involving strong bases and organometallic reagents, while the terminal alkyne serves as a versatile functional group for carbon-carbon bond formation.

In the synthesis of complex natural products, acetylenic precursors like this compound are often employed in cycloaddition reactions to construct the core heterocyclic structures. For instance, in the synthesis of pyranone-containing fungal metabolites, an acetylenic ester derived from a protected propargylic alcohol can undergo cycloaddition with a suitable diene to form a chiral benzoate (B1203000) intermediate. Subsequent deprotection of the alcohol and cyclization leads to the formation of the pyranone ring system. While specific examples detailing the direct use of this compound are not extensively documented in readily available literature, the synthetic strategies employed in the total synthesis of compounds like (+)-dermolactone and (R)-mellein highlight the importance of such protected acetylenic building blocks. researchgate.net These syntheses often commence with a chiral epoxide, which is converted over several steps into a key acetylenic intermediate, underscoring the significance of having a stable, yet readily cleavable, protecting group like THP on the primary alcohol.

The stability of the THP ether allows for the manipulation of the alkyne moiety, such as deprotonation and subsequent reaction with electrophiles, without affecting the protected alcohol. This orthogonality is crucial in lengthy synthetic sequences where multiple functional groups need to be tolerated.

Application in Wittig and Julia-Kocienski Reactions for Tetrahydropyran (B127337) Derivatives

The Wittig and Julia-Kocienski olefination reactions are powerful tools for the formation of carbon-carbon double bonds, and substrates bearing the 3-(tetrahydro-2H-pyran-2-yloxy) moiety can be effectively employed in these transformations to synthesize complex tetrahydropyran derivatives. The THP protecting group's stability to the basic conditions typically used in these reactions makes it an ideal choice.

The Julia-Kocienski olefination, a modification of the classical Julia olefination, is particularly useful for the stereoselective synthesis of alkenes and has been applied in the synthesis of complex molecules containing tetrahydropyran rings. For example, in a formal synthesis of the potent antibiotic (+)-Sorangicin A, a Julia-Kocienski olefination was utilized to form a key C15-C16 olefin, connecting a dihydropyran fragment to the rest of the molecule. unc.edu This highlights the compatibility of pyran structures within this reaction manifold. While a direct example of a sulfone derived from this compound is not explicitly detailed, the general applicability of the Julia-Kocienski reaction to fragments containing pyran rings is well-established. The reaction's tolerance of various functional groups makes it a valuable method for the late-stage connection of complex molecular fragments.

Similarly, the Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone to an alkene, can be employed with substrates containing the THP-protected propargyl ether. A phosphonium salt could be prepared from a halide derivative of this compound. The resulting ylide, upon reaction with an aldehyde or ketone, would generate a product containing both the tetrahydropyran ring and the protected propargyl group, which can be further elaborated. The Wittig reaction is widely used in natural product synthesis, and its application in constructing molecules with embedded pyran rings is a common strategy. For instance, the synthesis of the dihydropyran fragment of (+)-Sorangicin A commenced with a Wittig reaction to furnish a trisubstituted olefin. unc.edu

The following table provides a general overview of the reagents and typical conditions for these olefination reactions, which are compatible with THP-protected substrates.

| Reaction | Key Reagents | Typical Base | Solvent | Stereochemical Outcome |

| Wittig Olefination | Phosphonium salt, Aldehyde/Ketone | n-BuLi, NaH, KHMDS | THF, DMSO, Ether | Dependent on ylide stability |

| Julia-Kocienski Olefination | Heteroaryl sulfone, Aldehyde/Ketone | KHMDS, LHMDS, NaHMDS | THF, DME | Generally high E-selectivity |

Table 1: General Conditions for Wittig and Julia-Kocienski Olefinations

Computational and Mechanistic Investigations

Theoretical Studies of Reactivity and Structure

Theoretical studies are foundational to understanding the intrinsic properties of a molecule. By solving quantum mechanical equations, the electronic structure, stability, and reactivity can be determined.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules like 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran. wikipedia.orgjocpr.com These calculations focus on the stable conformations of the tetrahydro-2H-pyran (THP) ring and the influence of the propargyloxy substituent. The THP ring predominantly exists in a stable chair conformation, which is significantly lower in energy than other conformers such as the boat or twist forms. montclair.eduresearchgate.net

DFT studies allow for the calculation of various electronic and thermodynamic properties. nih.gov For the parent THP ring, extensive calculations have determined the relative energies of its various conformers. montclair.edu The chair conformation is the global minimum, while the transition state to a twist conformation is approximately 11 kcal/mol higher in energy. montclair.edu These calculations provide a baseline for understanding how the substituent at the 3-position might influence the ring's geometry and stability. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—helps to identify regions of nucleophilicity and electrophilicity, offering predictions about the molecule's reactivity. semanticscholar.org

| Method | Chair Conformer (Relative Energy) | 2,5-Twist Conformer (Relative Energy) | 1,4-Boat Conformer (Relative Energy) |

|---|---|---|---|

| B3LYP | 0.00 | 5.84 - 5.95 | 6.23 - 6.46 |

| pBP | 0.00 | 6.04 - 6.12 | 6.26 - 6.36 |

| SVWN | 0.00 | 6.71 - 6.82 | 6.97 - 7.20 |

Understanding the chemical transformations that this compound can undergo is crucial for its application. Computational methods can model potential reaction pathways, such as those involving the terminal alkyne or the ether linkage. nih.govorganic-chemistry.org For instance, the synthesis of the molecule itself, likely through a Williamson ether synthesis-type reaction between a THP-alkoxide and propargyl halide, can be modeled to understand its mechanism and energetics. researchgate.net

Furthermore, reactions involving the alkyne group, such as hydroboration-oxidation, halogenation, or metal-catalyzed couplings, are of significant interest. nih.govorganicchemistrytutor.comescholarship.org Theoretical modeling of these reactions involves locating the transition state structures—the highest energy point along the reaction coordinate. researchgate.netresearchgate.net Calculating the energy of these transition states allows for the determination of the activation energy, which is a key factor in predicting reaction rates and feasibility. Such analyses can reveal, for example, the regioselectivity of additions across the triple bond or the mechanism of rearrangements. nih.gov

Molecular Modeling and Docking Studies of Derived Structures

While the parent compound is of interest, its derivatives are often designed to interact with biological macromolecules. Molecular modeling and docking are essential in silico techniques to predict these interactions and forecast the pharmacokinetic properties of new analogues.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For derivatives of this compound, docking studies can predict how they might bind to the active site of a protein target, such as an enzyme or receptor. springernature.com

Studies on analogous pyran-containing compounds have shown their potential to act as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase 4 (PDE4), and viral proteases. nih.govekb.egnanobioletters.com In these studies, ligands are computationally placed into the enzyme's binding pocket, and a scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol. ekb.egnanobioletters.com The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information is invaluable for designing more potent and selective inhibitors. nih.gov

| Pyran Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Pyrazole-linked Pyran Hybrids | Phosphodiesterase 4 (PDE4) | -10.8 | Not Specified | ekb.egresearchgate.net |

| Pyrano[2,3-c]pyrazole Derivatives | SARS-CoV-2 Main Protease (Mpro) | -6.2 | Not Specified | nanobioletters.com |

| Pyridine/Pyran/Pyrazole Hybrids | Cyclooxygenase-2 (COX-2) | -9.8 to -10.9 | Not Specified | nih.gov |

Before synthesizing a library of derivatives, it is efficient to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models. nih.govscielo.br These in silico predictions help to filter out compounds that are likely to have poor pharmacokinetic profiles, saving time and resources. researchgate.net

Various software platforms can calculate key molecular descriptors relevant to drug-likeness, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These are often evaluated against established guidelines like Lipinski's Rule of Five. researchgate.net Other parameters that can be predicted include aqueous solubility, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity. researchgate.netmdpi.com By evaluating these properties for virtual analogues of this compound, researchers can prioritize the synthesis of candidates with a higher probability of success in later developmental stages. researchgate.net

| Parameter | Description | Typical Acceptable Range for Oral Drugs |

|---|---|---|

| Molecular Weight (MW) | Mass of the molecule. | < 500 Da |

| logP | Octanol-water partition coefficient, a measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 |

| Aqueous Solubility (logS) | Predicts how well the compound dissolves in water. | High solubility is preferred |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross into the central nervous system. | Varies depending on the therapeutic target |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.govphyschemres.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and interactions in a simulated physiological environment (e.g., in water). semanticscholar.orgresearchgate.net

For this compound, MD simulations can be used to study the conformational flexibility of the THP ring and the rotation around the ether linkage and propargyl group. beilstein-archives.orgnih.gov When applied to a ligand-protein complex identified through docking, MD simulations are particularly powerful. nih.govnih.gov They can assess the stability of the binding pose over nanoseconds or longer. physchemres.org By analyzing the trajectory, researchers can confirm if key interactions are maintained, observe how water molecules mediate interactions in the binding site, and calculate a more rigorous estimation of the binding free energy. semanticscholar.org

Future Research Trajectories and Innovations

Development of Novel Reaction Methodologies for the Alkynyl THP Ether

While the synthesis of THP ethers is a well-established protection strategy for alcohols, future research could focus on developing more efficient, sustainable, and novel reaction methodologies specifically tailored for alkynyl THP ethers like 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran. organic-chemistry.orgnih.gov

Current methods often rely on acid catalysis with reagents like p-toluenesulfonic acid (TsOH) and 3,4-dihydro-2H-pyran (DHP). total-synthesis.com Future work could explore:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or silica-supported acids, could offer significant advantages, including simplified purification, catalyst recyclability, and milder reaction conditions, making the process more environmentally benign. organic-chemistry.orgbeilstein-journals.org

Metal-Mediated Reactions: Investigation into palladium and copper-mediated cross-coupling reactions could provide new pathways for synthesizing substituted alkynyl ethers, expanding the diversity of accessible structures from the parent compound. ucl.ac.uk

Flow Chemistry: Adapting the synthesis to continuous flow systems could enable better control over reaction parameters, improve safety, and allow for scalable production.

Enzyme-Catalyzed Reactions: The development of enzymatic methods for both the formation and cleavage of the THP ether linkage would offer unparalleled selectivity and operate under mild, aqueous conditions, which is highly desirable for green chemistry applications.

A comparative overview of potential catalytic systems is presented below.

| Catalyst Type | Potential Advantages | Research Focus |

| Homogeneous Acid | Well-established, high yields | Development of catalysts with lower acidity for sensitive substrates. |

| Heterogeneous Acid | Recyclable, simple workup, mild conditions | Screening of novel solid acids (e.g., zeolites, functionalized resins). organic-chemistry.orgbeilstein-journals.org |

| Transition Metals | Enables cross-coupling and functionalization | Exploring Pd, Cu, and Au catalysis for C-C and C-heteroatom bond formation. ucl.ac.uk |

| Biocatalysts (Enzymes) | High selectivity, green conditions | Discovery and engineering of enzymes for THP ether synthesis/cleavage. |

Exploration of Stereoselective Transformations and Control

The THP ring in this compound contains a stereocenter, which introduces diastereomeric possibilities in its derivatives. organic-chemistry.org A significant future research trajectory lies in the development of methods to control and leverage this stereochemistry.

Asymmetric Synthesis: Designing chiral catalysts for the tetrahydropyranylation of propargyl alcohol could provide enantioselective access to specific isomers of the target compound. This would be crucial for applications where chirality is a determining factor, such as in the synthesis of pharmaceuticals.

Diastereoselective Reactions: The existing stereocenter can be used to direct the stereochemical outcome of subsequent reactions. For instance, intramolecular cycloadditions, such as the Diels-Alder reaction, could be designed to favor the formation of a specific diastereomer of a more complex fused-ring system. researchgate.netresearchgate.net

Substrate Control: Research into how the substituents on the THP ring influence the stereochemical outcome of reactions at the alkyne terminus is a promising area. This could lead to predictable models for designing complex, multi-stereocenter molecules. core.ac.uk Methodologies for the stereoselective preparation of substituted tetrahydropyrans, for example through acid-mediated cyclization of allylsilyl alcohols, highlight pathways for achieving high levels of stereocontrol. core.ac.uk

| Stereocontrol Strategy | Objective | Potential Methodologies |

| Enantioselective Synthesis | Access single enantiomers of the parent compound. | Chiral Brønsted or Lewis acid catalysis. |

| Diastereoselective Transformation | Control stereochemistry in subsequent reactions. | Intramolecular cycloadditions, substrate-directed reactions. researchgate.net |

| Chiral Auxiliary Use | Utilize the THP ring to induce chirality elsewhere. | Nucleophilic additions to aldehydes guided by the THP moiety. total-synthesis.com |

Expansion of Applications in Materials Science and Chemical Biology

The bifunctional nature of this compound—a terminal alkyne for coupling reactions and a labile THP ether for controlled release—makes it an attractive candidate for advanced applications.

Materials Science: The terminal alkyne is a perfect handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Future research could exploit this for:

Polymer Synthesis: Incorporating the molecule as a monomer to create functional polymers. The THP group could be retained for specific properties or removed post-polymerization to unmask hydroxyl groups, altering the material's polarity or allowing for further functionalization.

Surface Modification: Grafting the molecule onto surfaces to create tailored interfaces, for example, to control wetting properties or to immobilize biomolecules.

Dendrimer and Network Formation: Using the molecule as a building block for constructing complex, three-dimensional macromolecular architectures.

Chemical Biology: The compound's structure is relevant for biological applications.

Bioconjugation: The alkyne can be used to attach the molecule to biomolecules like peptides, proteins, or nucleic acids for imaging or diagnostic purposes. nih.gov The THP group can act as a protecting group for a hydroxyl functionality during synthesis. nih.gov

Prodrug Development: The THP ether linkage is cleavable under mild acidic conditions, similar to those found in certain cellular compartments like endosomes or lysosomes, or in tumor microenvironments. This suggests its potential use as an acid-sensitive linker for drug delivery systems, where a therapeutic agent is released at a specific target site.

Bioactive Scaffolds: The tetrahydropyran (B127337) ring is a common motif in many biologically active natural products. nih.gov The propargyl group can be a key pharmacophore or a precursor to other functional groups. For instance, related compounds like 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one have been shown to enhance radiation sensitivity in cancer cells, highlighting the potential bioactivity of such scaffolds. nih.gov

Advanced Computational Methodologies for Prediction and Design

Computational chemistry offers powerful tools to accelerate research and development related to this compound. Future studies could leverage these methods for:

Reaction Mechanism and Catalyst Design: Using Density Functional Theory (DFT) to elucidate the mechanisms of known and novel synthetic reactions. This understanding can guide the design of more efficient and selective catalysts.

Predicting Physicochemical Properties: Computational models can predict properties such as solubility, stability, and electronic structure. The use of molecular descriptors and topological indices can help establish structure-property relationships, which is valuable for designing new materials. mdpi.com

Molecular Docking and Dynamics: In the context of chemical biology, computational docking can predict how derivatives of the compound might interact with biological targets such as enzymes or receptors. Molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes involved.

QSAR (Quantitative Structure-Activity Relationship): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process for new therapeutic agents.

Q & A

Basic Synthesis Methodology

Q: What are the optimal reaction conditions for synthesizing 3-(Prop-2-yn-1-yloxy)tetrahydro-2H-pyran? A: The synthesis typically involves nucleophilic substitution under anhydrous conditions. A method using sodium hydride (NaH) in tetrahydrofuran (THF) under nitrogen atmosphere is effective. Propargyl bromide is added dropwise to a suspension of NaH and THF at 0°C, followed by gradual warming to room temperature. Reaction progress is monitored via TLC, and purification employs column chromatography with gradients like 70–100% ethyl acetate/cyclohexane. Yields can reach ~55% with careful control of stoichiometry and exclusion of moisture .

Advanced Reaction Optimization

Q: How can reaction yields be improved when synthesizing propargyl ether derivatives of tetrahydro-2H-pyran? A: Key factors include:

- Catalyst Use: Copper(I) iodide (CuI) enhances coupling efficiency in propargylation reactions.

- Reagent Purity: Ensure anhydrous solvents (e.g., THF) and freshly distilled propargyl bromide.

- Stoichiometry: Use 2.5 equivalents of NaH relative to the alcohol precursor to drive the reaction.

- Temperature Control: Slow addition at 0°C minimizes side reactions. Post-reaction, extended stirring (up to 72 hours) ensures complete conversion .

Structural Characterization

Q: What spectroscopic methods are critical for confirming the structure of this compound? A:

- NMR Spectroscopy: ¹H NMR identifies the propargyl proton (δ ~2.5 ppm, triplet) and THP ring protons (δ ~3.4–4.0 ppm). ¹³C NMR confirms the acetylenic carbons (δ ~75–80 ppm).

- Mass Spectrometry (MS): Electron ionization (EI-MS) shows molecular ion peaks (e.g., m/z 168 [M+H]⁺).

- LC-MS: Validates purity (>99%) and retention time (e.g., 3.37 min under specific gradients) .

Crystallographic Analysis

Q: Which software tools are recommended for crystallographic refinement of tetrahydro-2H-pyran derivatives? A:

- SHELXL/SHELXTL: For small-molecule refinement, particularly with high-resolution data.

- WinGX Suite: Integrates SHELX programs for structure solution, refinement, and visualization.

- ORTEP-III: Generates anisotropic displacement ellipsoid diagrams for publication-quality figures .

Stereochemical Control

Q: How can diastereoselectivity be achieved in tetrahydro-2H-pyran derivatives during synthesis? A:

- Chiral Catalysts: Use copper(II)-bisphosphine complexes to control axial vs. equatorial propargyl group orientation.

- Solvent Effects: Polar aprotic solvents (e.g., DCM) favor specific transition states.

- Temperature: Lower temperatures (−20°C) stabilize intermediates, improving enantiomeric excess .

Safety and Handling

Q: What precautions are necessary when handling this compound? A:

- Eye Protection: Severe eye irritation (GHS Category 1); always use goggles.

- Ventilation: Work in a fume hood due to volatile reagents (e.g., THF, propargyl bromide).

- Storage: Keep under nitrogen in airtight containers to prevent moisture ingress .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies in NMR or MS data for this compound? A:

- Cross-Validation: Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign ambiguous signals.

- Alternative Ionization Methods: Compare EI-MS with CI-MS to verify molecular ion stability.

- Crystallography: Resolve stereochemical ambiguities via single-crystal X-ray diffraction .

Computational Modeling

Q: How can computational tools predict the reactivity of this compound? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.